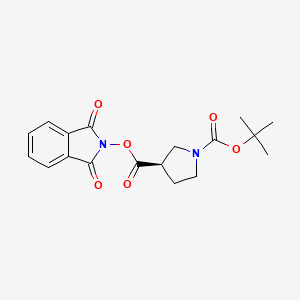![molecular formula C7H6ClN3O2 B13475075 Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride CAS No. 2866307-73-3](/img/structure/B13475075.png)
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is known for its diverse applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. Its unique structure, which includes an imidazo ring fused with a pyridazine moiety, makes it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions and multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms has further optimized the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as an inhibitor in various biological pathways, including those involved in inflammation and cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mécanisme D'action
The mechanism of action of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an IL-17A inhibitor, which is crucial in the treatment of inflammatory diseases like psoriasis . By inhibiting IL-17A, the compound reduces inflammation and modulates the immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[4,5-b]pyridines: Used as GABA A receptor agonists and proton pump inhibitors.
Imidazo[1,2-a]pyrimidines: Employed in the synthesis of various pharmaceuticals due to their versatile reactivity.
Uniqueness
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride stands out due to its specific inhibitory action on IL-17A, making it a promising candidate for the treatment of inflammatory diseases. Its unique structure also allows for diverse functionalization, enabling the development of novel therapeutic agents and materials.
Propriétés
Numéro CAS |
2866307-73-3 |
|---|---|
Formule moléculaire |
C7H6ClN3O2 |
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
imidazo[1,2-b]pyridazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-1-2-9-10-4-3-8-6(5)10;/h1-4H,(H,11,12);1H |
Clé InChI |
YLCLJHOHOMXVCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=N1)C(=CC=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)

![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)



![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)



